molecular formula C11H14N6O B12233694 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

Cat. No.: B12233694
M. Wt: 246.27 g/mol
InChI Key: GXLBFGFDZDNKBP-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, linked to a piperidine moiety. The presence of these rings imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters to form the triazolopyridazine core. This core is then further functionalized to introduce the piperidine and carboxamide groups. Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .

Chemical Reactions Analysis

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

    [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid: This compound shares a similar triazole ring but differs in the fused ring structure and functional groups.

    6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate: This compound has a similar triazolopyridazine core but includes a hydrazino group.

    6-Chloro[1,2,4]triazolo[4,3-b]pyridazine: This compound also has a triazolopyridazine core but features a chloro substituent

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14N6O

Molecular Weight

246.27 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C11H14N6O/c12-11(18)8-3-5-16(6-4-8)10-2-1-9-14-13-7-17(9)15-10/h1-2,7-8H,3-6H2,(H2,12,18)

InChI Key

GXLBFGFDZDNKBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NN3C=NN=C3C=C2

Origin of Product

United States

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